molecular formula C21H26N2O3 B602792 Humantenine CAS No. 82375-29-9

Humantenine

Cat. No.: B602792
CAS No.: 82375-29-9
M. Wt: 354.4 g/mol
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Description

Humantenine is an indole alkaloid isolated from Gelsemium elegans (Gardner & Chapm.) Benth., a toxic plant traditionally used in Chinese medicine for neuropathic pain, inflammation, and cancer treatment . Its chemical structure (Figure 1A) includes a complex oxindole scaffold with a tetrahydropyran ring and an oxepane ring, confirmed via NMR and X-ray crystallography . This compound exhibits significant bioactivity but also potent toxicity, causing gastrointestinal distress and systemic effects like respiratory paralysis . Recent studies highlight its role in disrupting RNA N6-methyladenosine (m6A) modification, leading to colon cancer cell injury via dysregulation of m6A regulators (e.g., METTL3, ALKBH5) and cytoskeleton-related genes .

Preparation Methods

Chemical Reactions Analysis

Humantenine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Pharmacokinetic Profiles

Residue Depletion in Tissues
Humantenine and its analogs exhibit distinct pharmacokinetic behaviors. In pigs fed G. elegans extracts, this compound-type alkaloids (e.g., Na-desmethoxythis compound, this compound) showed the shortest residence time in bile (6 hours), while Gelsedine-type alkaloids (e.g., 11-hydroxygelsenicine) persisted for 7 days . In urine, this compound had the lowest residual concentration (1.1 µg/kg) after 1 day, contrasting with gelsemoxonine, which peaked at 1,102.6 µg/kg .

Metabolic Pathways
this compound undergoes demethylation, dehydrogenation, and oxidation in liver microsomes across species (human, pig, goat, rat) . This differs slightly from koumine and gelsemine, which share demethylation and oxidation pathways but exhibit species-specific metabolite profiles .

Table 1: Pharmacokinetic Comparison of Gelsemium Alkaloids

Compound Tissue Residence Time Key Metabolic Pathways Peak Concentration (µg/kg)
This compound 6 hours (bile) Demethylation, oxidation 1.1 (urine, 1 day)
11-Hydroxygelsenicine 7 days (bile) Dehydrogenation, oxidation 98.3 (spinal cord, 6 hr)
Gelsemoxonine 7 days (bile) Oxidation 1,102.6 (urine, 6 hr)
Koumine 1 day (liver) Demethylation 89.8 (lung)

Table 2: Bioactivity and Toxicity Profiles

Compound Key Targets IC50 (µM) Primary Toxicity
This compound METTL3, ALKBH5, YTHDF2 4.6–9.3 Gastrointestinal, respiratory
11-Hydroxygelsenicine Unknown N/A Neurotoxic
Koumine GABA receptors 0.04* Neurotoxic
Compound 207 Opioid receptors 0.04* Low toxicity

*Values in mg/kg for in vivo studies.

Structural and Functional Relationships

This compound’s oxindole core and tetrahydropyran ring are critical for its m6A-modulating activity. Derivatives like this compound N4-oxide show reduced potency due to steric hindrance from the N-1-OCH3 group . In contrast, halogenated analogs (e.g., compound 1 with a -CH2Cl unit) exhibit enhanced cytotoxicity .

Figure 1: Structural Comparison of Key Alkaloids

  • This compound : Oxindole core, tetrahydropyran/oxepane rings .
  • Koumine : Simpler indole structure with a fused bicyclic ring .
  • Gelsenicine : Lacks the oxepane ring but shares the oxindole motif .

Biological Activity

Humantenine, a compound derived from the Gelsemium genus of plants, has garnered attention for its biological activities, particularly in the context of cancer research and toxicity studies. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound, including its effects on RNA modification, potential toxicity, and therapeutic implications.

Chemical Structure and Properties

This compound is classified as an indole alkaloid, which are known for their diverse biological activities. The specific chemical structure of this compound contributes to its interaction with biological systems, influencing its pharmacological properties.

RNA m6A Modification

Recent studies have demonstrated that this compound significantly affects RNA m6A modification in HCT116 human colon cancer cells. The treatment resulted in:

  • 86.7% RNA m6A modification at un-conserved sites.
  • Differential expression of 1401 genes associated with m6A modification and disease pathways.
  • Enrichment in biological processes related to the actin cytoskeleton , tight junctions , and adherens junctions .

High-throughput sequencing techniques such as MeRIP-seq and mRNA-seq were employed to elucidate these effects, highlighting the role of this compound in altering gene expression profiles and potentially contributing to intestinal toxicity .

Toxicity Studies

This compound's toxicity has been a focal point in several studies. A notable investigation assessed its lethal dose (LD50) in mice:

  • LD50 Values : The study reported varying LD50 values depending on the sex and dosage administered:
    • Female mice: Doses ranging from 0.045 mg/kg to 0.11 mg/kg .
    • Male mice: Doses ranging from 0.1 mg/kg to 0.18 mg/kg .

The symptoms observed included neurological impairments and mortality rates that were closely monitored over a 14-day period post-administration .

Case Study: this compound-Induced Toxicity

In a controlled study involving NMDA as a potential antidote, researchers found that pre-treatment with NMDA could mitigate the toxic effects of this compound:

  • Experimental Groups :
    • Control Group: Received saline.
    • This compound Group: Administered this compound at a lethal dose.
    • NMDA Group: Received NMDA prior to this compound.

Results indicated that NMDA reduced mortality in mice exposed to this compound, suggesting potential avenues for therapeutic intervention against this compound toxicity .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
RNA m6A ModificationInduces significant changes in mRNA methylation patterns affecting gene expression profiles.
ToxicityExhibits high toxicity with specific LD50 values; symptoms include neurological impairment.
Potential Antidote InteractionNMDA shows promise in reducing the toxic effects of this compound when administered prior to exposure.

Properties

IUPAC Name

(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-4-13-11-22(2)18-10-21(19-9-14(13)15(18)12-26-19)16-7-5-6-8-17(16)23(25-3)20(21)24/h4-8,14-15,18-19H,9-12H2,1-3H3/b13-4+/t14-,15-,18-,19+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKRPUOXUNOPOP-YDAOCWKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN(C2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CN([C@H]2C[C@@]3([C@H]4C[C@@H]1[C@@H]2CO4)C5=CC=CC=C5N(C3=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318183
Record name Humantenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82375-29-9
Record name Humantenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82375-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Humantenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082375299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Humantenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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